molecular formula C17H28O2 B1619112 1-(Diethoxymethyl)-4-hexylbenzene CAS No. 89511-01-3

1-(Diethoxymethyl)-4-hexylbenzene

Cat. No. B1619112
CAS RN: 89511-01-3
M. Wt: 264.4 g/mol
InChI Key: ZNJWMCAMNLPWBX-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-4-hexylbenzene, also known as DEHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEHB is a benzene derivative that has been synthesized using various methods, and its potential applications in the field of biochemical research have been explored extensively.

Scientific Research Applications

Chemosensing for Heavy Metals

Acridono-18-crown-6 ethers are synthetic host molecules capable of selectively recognizing guest molecules, akin to biological receptors. Their molecular recognition abilities have been extensively studied in supramolecular chemistry research . Specifically, these compounds exhibit high selectivity for lead ions (Pb²⁺) . Given the environmental impact of toxic heavy metals like lead, the development of stable and selective chemosensors is crucial. Acridono-18-crown-6 ethers offer a real-time sensing platform, making them valuable for detecting lead contamination.

properties

IUPAC Name

1-(diethoxymethyl)-4-hexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-4-7-8-9-10-15-11-13-16(14-12-15)17(18-5-2)19-6-3/h11-14,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJWMCAMNLPWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346520
Record name 1-(Diethoxymethyl)-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethoxymethyl)-4-hexylbenzene

CAS RN

89511-01-3
Record name 1-(Diethoxymethyl)-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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